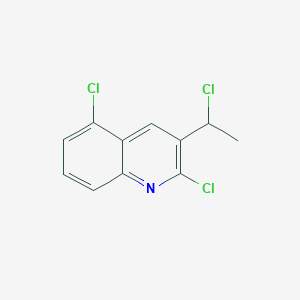

2,5-Dichloro-3-(1-chloroethyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl3N |

|---|---|

Molecular Weight |

260.5 g/mol |

IUPAC Name |

2,5-dichloro-3-(1-chloroethyl)quinoline |

InChI |

InChI=1S/C11H8Cl3N/c1-6(12)7-5-8-9(13)3-2-4-10(8)15-11(7)14/h2-6H,1H3 |

InChI Key |

WCTXXQPSVHFGNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(N=C2C=CC=C(C2=C1)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichloro 3 1 Chloroethyl Quinoline and Analogous Chlorinated Quinoline Architectures

Established and Emerging Synthetic Routes for the Quinoline (B57606) Nucleus with Integrated Chlorine Atoms

The construction of the fundamental quinoline scaffold can be achieved through numerous name reactions, many of which have been adapted for the synthesis of halogenated derivatives by employing chlorinated starting materials.

The Friedländer synthesis is a classical and straightforward method for generating quinolines, which involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. For the formation of halogenated quinolines, this reaction is adapted by using chlorinated derivatives of either reactant. For instance, the reaction of a 2-amino-chlorobenzaldehyde with a ketone would directly incorporate a chlorine atom onto the benzene (B151609) portion of the quinoline ring. While historically significant, modern synthetic efforts often favor other methods for their typically milder conditions and broader substrate scope. nih.gov

The Povarov reaction, a type of aza-Diels-Alder reaction, has emerged as a powerful strategy for synthesizing substituted quinolines, including chlorinated variants. nih.govsci-rad.com This reaction typically involves the [4+2] cycloaddition between an N-arylimine (the aza-diene) and an electron-rich alkene or alkyne (the dienophile), often catalyzed by a Lewis or Brønsted acid. sci-rad.comrsc.org The subsequent dihydroquinoline intermediate is then oxidized to the aromatic quinoline. rsc.org

A general strategy for producing chlorinated quinolines via this method has been validated. rsc.orgescholarship.org The process begins with the formation of an aldimine from a chlorinated aniline (B41778), such as 5-chloro-2-methylaniline, and a substituted benzaldehyde. nih.govrsc.org This imine then undergoes the aza-Diels-Alder cycloaddition with a dienophile, like an alkyne, to construct the chlorinated quinoline framework. rsc.org This approach is advantageous due to its reliance on easily accessible starting materials, generally mild reaction conditions, and a minimal number of synthetic steps. rsc.orgescholarship.org The versatility of the Povarov reaction allows for the incorporation of various functionalities on the quinoline core, accommodating aryl rings with electron-donating, electron-withdrawing, or sterically hindered groups. rsc.orgescholarship.org This methodology has been successfully applied to generate a range of chlorinated quinolines, benzoquinolines, and even polybenzoquinolines. nih.govrsc.orgrsc.orgescholarship.org

Table 1: Examples of Chlorinated Quinolines Synthesized via Povarov Reaction Data sourced from research on aza-Diels-Alder approaches to chlorinated quinolines. rsc.org

| Aldimine Precursor (from 5-chloro-2-methylaniline) | Dienophile | Resulting Chlorinated Quinoline |

| 1a (from Benzaldehyde) | Phenylacetylene | 2a (5-Chloro-8-methyl-2,4-diphenylquinoline) |

| 1b (from 4-Methylbenzaldehyde) | Phenylacetylene | 2b (5-Chloro-8-methyl-4-phenyl-2-(p-tolyl)quinoline) |

| 1c (from 4-Methoxybenzaldehyde) | Phenylacetylene | 2c (5-Chloro-2-(4-methoxyphenyl)-8-methyl-4-phenylquinoline) |

| 1d (from 4-(Trifluoromethyl)benzaldehyde) | Phenylacetylene | 2d (5-Chloro-8-methyl-4-phenyl-2-(4-(trifluoromethyl)phenyl)quinoline) |

| 1e (from 4-Fluorobenzaldehyde) | Phenylacetylene | 2e (5-Chloro-2-(4-fluorophenyl)-8-methyl-4-phenylquinoline) |

| 1f (from 2-Naphthaldehyde) | Phenylacetylene | 2f (5-Chloro-8-methyl-2-(naphthalen-2-yl)-4-phenylquinoline) |

The Vilsmeier-Haack reaction is a highly efficient and versatile method for synthesizing 2-chloro-3-formylquinolines, which are valuable intermediates for further functionalization. niscpr.res.inresearchgate.netijsr.net This reaction involves the cyclization of N-arylacetamides using the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF). niscpr.res.inchemijournal.comchemijournal.com

The process starts with the preparation of a substituted acetanilide (B955) from the corresponding aniline. chemijournal.com This acetanilide is then treated with the Vilsmeier reagent (POCl₃/DMF), initially at a low temperature (0-5°C) followed by heating, to induce cyclization and formylation, yielding the 2-chloro-3-formylquinoline derivative. niscpr.res.inchemijournal.com The reaction has been shown to be regioselective and provides moderate to good yields. niscpr.res.in The efficiency of the cyclization can be influenced by the electronic nature of the substituents on the N-arylacetamide, with electron-donating groups generally facilitating the reaction. niscpr.res.in This method provides a direct route to quinolines with a chlorine atom at the C-2 position and a reactive formyl group at the C-3 position, making it a cornerstone in the synthesis of complex chlorinated quinoline systems. niscpr.res.inresearchgate.net

Table 2: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Cyclization Data represents yields from the cyclization of various N-arylacetamides. niscpr.res.inchemijournal.com

| Starting N-Arylacetamide | Product (2-Chloro-3-formylquinoline) | Yield (%) |

| Acetanilide | 2-Chloro-3-formylquinoline | 65 |

| 4-Methylacetanilide | 2-Chloro-6-methyl-3-formylquinoline | 78 |

| 4-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | 85 |

| 4-Chloroacetanilide | 2,6-Dichloro-3-formylquinoline | 72 |

| 4-Nitroacetanilide | 2-Chloro-6-nitro-3-formylquinoline | 68 |

| 2-Methylacetanilide | 2-Chloro-8-methyl-3-formylquinoline | 75 |

The Skraup and Doebner-Miller reactions are among the oldest and most fundamental methods for quinoline synthesis. nih.govnih.gov The Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the parent quinoline ring. nih.gov The Doebner-Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones in the presence of a strong acid, reacting with an aniline to form substituted quinolines. nih.govwikipedia.orgsynarchive.com

To synthesize chlorinated quinolines using these historical methods, a chlorinated aniline is typically used as the starting material. For example, reacting a chloroaniline with an α,β-unsaturated carbonyl compound under Doebner-Miller conditions will yield a quinoline with a chlorine atom on the benzene ring. iipseries.orgnih.gov These reactions are catalyzed by strong Brønsted acids (like HCl or H₂SO₄) or Lewis acids (like tin tetrachloride). wikipedia.orgiipseries.org The mechanism involves a series of steps including nucleophilic conjugate addition of the aniline to the carbonyl compound, followed by cyclization and dehydration/aromatization to form the final quinoline product. wikipedia.org While robust, these methods often require harsh reaction conditions, which can limit their applicability for substrates with sensitive functional groups. rsc.org

Modern synthetic chemistry has introduced palladium-catalyzed reactions as a powerful tool for constructing quinoline rings with high efficiency and functional group tolerance. rsc.org These methods include carbonylative annulation and various cross-coupling strategies. nih.gov For instance, polysubstituted quinolines can be synthesized in a one-pot method from 2-amino aromatic ketones and alkynes using a palladium catalyst. rsc.org

Palladium-catalyzed carbonylation is particularly useful for introducing carbonyl functionalities. Pyridine (B92270) and quinoline carboxaldehydes can be prepared from the corresponding bromides and triflates via palladium-catalyzed carbonylation. researchgate.net Another approach involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which can proceed without the need for acids or bases. rsc.org In the context of chlorinated quinolines, these methods can be applied in two ways: by using chlorinated starting materials (e.g., a chlorinated 2-iodoaniline) or by applying cross-coupling reactions to a pre-formed dihaloquinoline to selectively introduce other substituents. nih.govnih.gov For example, the Suzuki-Miyaura cross-coupling reaction has been used on 2-aryl-4-chloro-3-iodoquinolines, where the more reactive iodo-group is substituted first, leaving the chloro-group intact for subsequent transformations. nih.gov

Precision Synthesis of Specific Chlorination Patterns within Quinoline Structures

Achieving a specific chlorination pattern, such as the 2,5-dichloro arrangement in the target molecule, often requires methods that go beyond the direct construction of the ring from chlorinated precursors. These strategies involve the selective halogenation of a pre-existing quinoline scaffold.

Direct electrophilic chlorination of quinoline in a highly acidic medium like 98% sulfuric acid, using chlorine gas and a catalyst like silver sulfate, has been shown to produce a mixture of products. pjsir.org This reaction primarily yields 5-chloroquinoline, 8-chloroquinoline, and 5,8-dichloroquinoline, indicating that electrophilic attack on the quinolinium cation occurs preferentially at the C-5 and C-8 positions of the benzene ring. pjsir.org Further chlorination of the monochloroquinoline products leads to the 5,8-dichloro derivative. pjsir.org

For greater precision, modern methods have been developed to direct chlorination to specific positions. An efficient, metal-free method for the C5-selective halogenation of quinoline derivatives has been developed using N-halosuccinimides (such as NCS for chlorination) as the halogen source in water. rsc.org This approach avoids the need for additional oxidants or additives and offers a broad substrate scope. rsc.org Another advanced technique is electrochemical C-5 regioselective chlorination. This has been demonstrated for 8-aminoquinoline (B160924) amides, where an electrochemical, copper-catalyzed process uses dichloromethane (B109758) as the chlorinating agent, showing high positional control and tolerance for various functional groups. bohrium.com For biological approaches, flavin-dependent halogenase enzymes have been used for the selective biochlorination of hydroxyquinolines, typically adding a chlorine atom ortho to the hydroxyl group. usu.edu The synthesis of a molecule like 2,5-Dichloro-3-(1-chloroethyl)quinoline would likely involve a multi-step sequence, combining a ring-forming reaction that installs the C-2 chlorine (such as a Vilsmeier-Haack type strategy) with a subsequent, highly regioselective C-5 chlorination on the formed intermediate.

Regioselective Chlorination Techniques for Quinoline Ring Systems (e.g., via N-fluoroquinoliniums)

Achieving regioselectivity in the chlorination of the quinoline ring is paramount for the synthesis of specific isomers. One modern approach involves the activation of the quinoline nucleus to direct the position of chlorination. While the use of N-fluoroquinolinium salts specifically is a niche area, the underlying principle of activating the quinoline ring for regioselective halogenation is well-established. A related and more documented strategy involves the use of N-oxides or fluorine mediation to control the site of chlorination.

A noteworthy green and efficient method for the synthesis of 2-chloroquinoline (B121035) involves the use of 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor, in conjunction with 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) in a microfluidic reactor. vapourtec.com This method facilitates the formation of a series of C2-chlorinated heterocyclic derivatives in moderate to good yields under metal-free conditions. vapourtec.com The reaction proceeds through the formation of an N-fluorinated intermediate, which then directs the chlorination to the C2 position.

Another strategy for regioselective chlorination at the C2 position involves the use of quinoline N-oxides. These can be activated to facilitate nucleophilic attack by a chloride source. This approach has been shown to be highly efficient for a broad range of substrates, demonstrating excellent functional group tolerance.

Synthetic Pathways to 2-Chloroquinoline-3-carbaldehydes as Key Intermediates

2-Chloroquinoline-3-carbaldehydes are crucial intermediates in the synthesis of a wide array of substituted quinolines. The most prominent method for their preparation is the Vilsmeier-Haack reaction. ijsr.netchemijournal.comniscpr.res.in This one-pot reaction typically involves the treatment of an acetanilide with a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF). niscpr.res.in The reaction proceeds through formylation and cyclization to yield the desired 2-chloroquinoline-3-carbaldehyde.

The efficiency of the Vilsmeier-Haack reaction is influenced by the nature and position of substituents on the starting acetanilide. Electron-donating groups on the aniline ring generally lead to higher yields and shorter reaction times. niscpr.res.in The reaction conditions, such as the molar ratio of the reagents and the reaction temperature, are also critical for optimizing the yield. niscpr.res.in

Below is a table summarizing the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes via the Vilsmeier-Haack reaction, highlighting the yields obtained for different substituents. ijsr.net

| Substituent at C6 | Product | Yield (%) |

| H | 2-chloroquinoline-3-carbaldehyde | 72 |

| OH | 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 66 |

| OCH₃ | 2-chloro-6-methoxyquinoline-3-carbaldehyde | 62 |

| Cl | 2,6-dichloroquinoline-3-carbaldehyde | 68 |

| Br | 6-bromo-2-chloroquinoline-3-carbaldehyde | 56.24 |

| NO₂ | 2-chloro-6-nitroquinoline-3-carbaldehyde | 72.11 |

Synthesis of Dichloroquinoline Isomers, Including 2,4-Dichloro- and Related Derivatives

The synthesis of dichloroquinoline isomers, particularly 2,4-dichloroquinolines, is of significant interest due to their utility as precursors for pharmacologically active compounds. A common route to 2,4-dichloroquinolines involves the reaction of anilines with diethyl malonate, followed by cyclization and subsequent chlorination.

Another versatile method for the synthesis of 2,4-dichloroquinolines starts from 4-hydroxy-2-quinolones. These can be treated with a chlorinating agent like phosphorus oxychloride to afford the corresponding 2,4-dichloroquinoline (B42001) derivatives. This approach has been successfully applied to produce a variety of substituted 2,4-dichloroquinolines.

The synthesis of ethyl 2,4-dichloroquinoline-3-carboxylate provides a clear example of this type of transformation. In this procedure, ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with phosphoryl chloride in the presence of benzyltriethylammonium chloride in acetonitrile. The reaction proceeds at reflux to yield the dichlorinated product. nih.gov

Synthetic Routes to 2,4-Dichloro-3-(β-chloroethyl)-quinolines

While a direct, high-yield synthesis of 2,4-dichloro-3-(β-chloroethyl)-quinolines is not extensively reported, plausible synthetic strategies can be extrapolated from known reactions of related quinoline derivatives. One potential approach could involve the modification of a pre-formed 2,4-dichloroquinoline scaffold. For instance, a 2,4-dichloro-3-methylquinoline (B189279) could undergo radical chlorination to introduce a chlorine atom on the methyl group, although this may lack selectivity.

A more controlled approach could involve the synthesis of a quinoline precursor already bearing a hydroxyethyl (B10761427) or a protected hydroxyethyl group at the 3-position. For example, a 3-(2-hydroxyethyl)-4-hydroxy-2-quinolone could be synthesized and then subjected to a one-pot reaction with a chlorinating agent like phosphorus oxychloride. This would likely result in the simultaneous chlorination of the 2- and 4-positions of the quinoline ring and the conversion of the hydroxyl group to a chloro group, yielding the desired 2,4-dichloro-3-(β-chloroethyl)-quinoline.

Sustainable and Efficient Synthetic Protocols for Chlorinated Quinolines

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is also evident in the synthesis of chlorinated quinolines, with a focus on microwave-assisted organic synthesis (MAOS) and catalyst-free or transition-metal-free approaches.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult to perform under conventional heating. researchgate.netnih.gov The application of microwave irradiation in the synthesis of quinoline derivatives has been shown to significantly reduce reaction times, from hours to minutes in some cases. nih.gov

For instance, the synthesis of quinoline derivatives can be efficiently achieved under solvent-free microwave conditions, which aligns with the principles of green chemistry by reducing the use of volatile organic solvents. researchgate.net Microwave-assisted methods have been successfully employed in various quinoline-forming reactions, including those for the synthesis of polychlorinated systems. nih.gov

The following table presents a comparison of reaction times and yields for the synthesis of certain quinoline derivatives under conventional heating versus microwave irradiation, illustrating the efficiency of MAOS.

| Reaction Type | Conventional Heating (Time, Yield) | Microwave Irradiation (Time, Yield) | Reference |

| Friedländer Synthesis of 8-hydroxyquinolines | - (34%) | - (72%) | nih.gov |

| Synthesis of dihydropyrido[2,3-d]pyrimidines | - | 8 min (68-82%) | nih.gov |

Catalyst-Free and Transition-Metal-Free Synthetic Approaches

The development of catalyst-free and transition-metal-free synthetic methods is another important aspect of green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. nih.govscispace.commdpi.com Several transition-metal-free protocols for the synthesis of quinoline derivatives have been reported, often relying on the inherent reactivity of the starting materials under specific reaction conditions. nih.govmdpi.com

For example, the synthesis of 3-acylquinolines has been achieved through a transition-metal-free protocol involving the aza-Michael addition and intramolecular annulation of enaminones with anthranils. mdpi.com This method features easy operation, high yields, and a broad substrate scope. mdpi.com Similarly, metal-free approaches for the synthesis of functionalized quinolines from 2-styrylanilines have been developed, offering a mild way to activate C(sp³)–H bonds and form new C–C and C–N bonds. nih.gov These strategies provide an efficient and environmentally friendly access to medicinally valuable quinolines. nih.gov

One-Pot and Multicomponent Reaction Strategies for Atom Economy

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to the synthesis of complex molecules like chlorinated quinolines from simple precursors in a single step. rsc.org These strategies are designed to maximize atom economy by incorporating the majority of atoms from the starting materials into the final product, thereby minimizing waste. rsc.orgrsc.org MCRs offer significant advantages by reducing the need for intermediate purification steps, saving time, and lowering solvent consumption. rsc.org

The synthesis of quinoline derivatives through MCRs often involves the reaction of an aniline, an aldehyde, and an activated alkene in what is known as the Povarov reaction, or the condensation of an o-aminoaryl ketone with a carbonyl compound in the Friedländer annulation. mdpi.comresearchgate.net For instance, a highly efficient one-pot procedure has been developed for preparing substituted quinolines from substituted o-nitrotoluenes and olefins, which provides an atom-economical pathway to these structures. rsc.org Another example involves the reaction of an aldehyde with dimedone and 6-amino-1-3-dimethyluracil to produce pyrimido[4,5-b]quinolines. nih.gov These reactions can be promoted by various catalysts, including Lewis acids and organocatalysts, to afford a diverse range of substituted quinolines. mdpi.com The application of these methodologies to chlorinated anilines and other halogenated precursors allows for the direct incorporation of chlorine atoms into the quinoline scaffold, providing a convergent and atom-economical route to compounds analogous to this compound.

| Reaction Type | Reactants | Catalyst/Conditions | Key Advantage |

| Povarov Reaction | Aryl amine, aldehyde, activated alkene | Lewis acid or Brønsted acid | Convergent synthesis of tetrahydroquinolines and quinolines. mdpi.com |

| Friedländer Annulation | o-aminoaryl ketone, carbonyl compound | Acid or base catalysis | Forms polysubstituted quinolines. researchgate.net |

| Doebner-von Miller Reaction | α,β-unsaturated carbonyl, aniline | Acid catalyst | Synthesis of 2-substituted quinolines. mdpi.com |

| MCR for Pyrimido[4,5-b]quinolines | Aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride | High yield in a single step. nih.gov |

Solvent-Free Reaction Conditions and Green Solvents

In alignment with the principles of green chemistry, the use of solvent-free reaction conditions or environmentally benign solvents is a crucial aspect of modern organic synthesis. benthamdirect.com Solvent-free, or neat, reactions minimize the use of volatile organic compounds, which are often hazardous and contribute to environmental pollution. researchgate.net These reactions can be facilitated by grinding, microwave irradiation, or ultrasonic irradiation, often leading to shorter reaction times and higher yields. researchgate.net For example, the synthesis of polysubstituted quinolines via the Friedländer reaction has been effectively carried out under solvent-free conditions using catalysts like silica-supported P₂O₅ or BiCl₃ at elevated temperatures. researchgate.neteurekaselect.com

When a solvent is necessary, green solvents such as water, ethanol (B145695), ionic liquids, and deep eutectic solvents are preferred alternatives to conventional organic solvents. tandfonline.com Water is a particularly attractive solvent due to its non-toxic, non-flammable, and abundant nature. tandfonline.com The synthesis of various quinoline derivatives has been successfully demonstrated in water, often with the aid of a catalyst to overcome the low solubility of organic reactants. tandfonline.com For instance, the one-pot synthesis of pyrimido[4,5-b]quinolones has been achieved in water using p-toluenesulfonic acid as a catalyst. tandfonline.com Similarly, ethanol is another biodegradable and low-toxicity solvent that has been employed in the synthesis of polyhydroquinolines. tandfonline.com

| Green Approach | Example Reaction | Catalyst/Conditions | Benefits |

| Solvent-Free | Friedländer annulation of 2-aminoaryl ketones and carbonyl compounds | P₂O₅/SiO₂ at 80 °C | Reduced waste, faster reaction. researchgate.net |

| Solvent-Free | Friedländer reaction of o-aminoarylketones and α-methylene ketones | BiCl₃, thermal heating | Excellent yields, no solvent needed. eurekaselect.com |

| Green Solvent (Water) | Synthesis of pyrimido[4,5-b]quinolones | p-toluenesulfonic acid at 90°C | Environmentally benign, good yields. tandfonline.com |

| Green Solvent (Ethanol) | Synthesis of polyhydroquinolines | Gadolinium triflate at room temperature | Eco-friendly, reusable catalyst. tandfonline.com |

Ultrasound-Promoted Chemical Transformations

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating organic transformations. ijstr.org The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates. ijstr.org Ultrasound-assisted synthesis is considered a green chemistry approach as it often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. ijpsjournal.comresearchgate.net

The synthesis of quinoline derivatives has been shown to benefit significantly from ultrasonic irradiation. For example, the one-pot synthesis of 2-substituted quinolines from anilines, aldehydes, and ethyl 3,3-diethoxypropionate has been successfully carried out in water under ultrasound irradiation, using SnCl₂·2H₂O as a precatalyst. researchgate.net This method provides good yields in a short timeframe. researchgate.net Another study demonstrated the efficient synthesis of quinolines from isatin (B1672199) and ketones in an aqueous medium using a basic ionic liquid as a catalyst under ultrasonic conditions. nih.gov This approach offers high selectivity and avoids side reactions like aldol (B89426) condensation. nih.gov Furthermore, the synthesis of 4-alkoxy-2-methylquinolines, a class of compounds with potential antitubercular activity, was achieved in just 15 minutes using ultrasound, a significant improvement over the 18 hours required by conventional stirring methods. mdpi.com

| Reactants | Catalyst/Solvent | Reaction Time | Key Finding |

| Aniline, aldehydes, ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O / Water | Rapid | Good yields in a one-pot, three-component reaction. researchgate.net |

| Isatin, ketones | Basic ionic liquid / Aqueous media | Short | High yields and selectivity, avoids side reactions. nih.gov |

| 6-Methoxy-2-methylquinolin-4-ol, benzyl (B1604629) bromides | K₂CO₃ / DMF | 15 minutes | Significant reduction in reaction time compared to conventional methods. mdpi.com |

Photo-Induced Oxidative Cyclization Reactions in Quinoline Formation

Photocatalysis and photo-induced reactions have gained prominence as sustainable methods for organic synthesis, utilizing visible light as a renewable energy source to drive chemical transformations under mild conditions. mdpi.com These reactions often proceed through radical pathways, enabling unique bond formations that are not easily accessible through traditional thermal methods. rsc.org

In the context of quinoline synthesis, photo-induced oxidative cyclization has proven to be a versatile strategy. For example, various substituted quinoline derivatives can be produced through the visible-light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reaction of glycine (B1666218) esters and olefins. mdpi.com Another approach involves the photoredox radical cyclization of o-vinylaryl isocyanides with acyl chlorides to access 2,4-disubstituted quinolines. rsc.org This reaction is initiated by an acyl radical generated through a single-electron-transfer process and proceeds at room temperature with good functional group tolerance. rsc.org Furthermore, the synthesis of quinolines from anilines and aldehydes has been achieved under oxidant-free conditions using a dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst, producing H₂ as the only byproduct. acs.org The photocatalytic degradation of quinoline itself has also been studied, highlighting the interaction of these heterocyclic systems with photogenerated radicals. researchgate.net

| Reaction Type | Reactants | Catalyst/Conditions | Outcome |

| Aerobic Oxidative Dehydrogenation | Glycine esters, olefins | Visible light | Synthesis of various substituted quinolines. mdpi.com |

| Radical Cyclization | o-vinylaryl isocyanides, acyl chlorides | Photoredox catalyst, visible light | Access to 2,4-disubstituted quinolines. rsc.org |

| Oxidant-Free Povarov Reaction | Anilines, aldehydes | Dual photocatalyst system | Excellent yields with H₂ as a byproduct. acs.org |

| Oxidative Cyclization | Aromatic enamines | Visible light, O₂ | Synthesis of quinoline derivatives. acs.org |

Application of Recyclable and Heterogeneous Catalysts

The development of recyclable and heterogeneous catalysts is a cornerstone of sustainable chemistry, as it addresses issues of catalyst cost, separation, and reuse, thereby minimizing waste and improving process efficiency. acs.org Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily removed from the reaction mixture by simple filtration. nih.gov

In quinoline synthesis, a wide array of heterogeneous and recyclable catalysts have been employed. Nanocatalysts, in particular, have shown great promise due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. nih.gov For example, Fe₃O₄ magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of pyrimido[4,5-b]quinolones in water; the catalyst can be recovered using an external magnet and reused multiple times without a significant loss of activity. acs.orgnih.gov Similarly, a Cu/CeO₂ catalyst has been developed for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols to produce quinolines, offering a cost-effective and recyclable alternative to precious metal catalysts. nih.gov Other examples include silica-propylsulfonic acid and Ni-containing coordination polymers, which have been used for the Friedländer cyclization and the synthesis of quinolines via the borrowing hydrogen strategy, respectively. researchgate.netresearchgate.net The use of such catalysts in the synthesis of chlorinated quinolines would not only enhance the environmental friendliness of the process but also its economic viability.

| Catalyst | Reaction Type | Solvent | Reusability |

| Fe₃O₄ Nanoparticles | Synthesis of pyrimido[4,5-b]quinolones | Water | Reused five times without loss of activity. nih.gov |

| Cu/CeO₂ | Acceptorless dehydrogenative coupling | Toluene | Recyclable system. nih.gov |

| Silica-propylsulfonic acid | Friedländer cyclization | Solvent-free | Reusable solid catalyst. researchgate.net |

| Ni-Containing Coordination Polymer | Borrowing hydrogen and dehydrogenation | Dioxane | Reused at least five times. researchgate.net |

Reactivity and Advanced Chemical Transformations of 2,5 Dichloro 3 1 Chloroethyl Quinoline

Electrophilic Aromatic Substitution and Functionalization of the Quinoline (B57606) System

The quinoline nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine (B92270) ring. In 2,5-dichloro-3-(1-chloroethyl)quinoline, the presence of two chlorine atoms further deactivates the ring system.

Electrophilic substitution on the quinoline ring typically occurs at positions 5 and 8. reddit.com This is because the pyridinic system is electron-deficient, making the benzenoid ring the preferred site for electrophilic attack. reddit.com The chlorine atom at position 5 will direct incoming electrophiles to positions 6 and 8, while also deactivating these positions through its inductive effect. Conversely, the chloroethyl group at position 3 will have a lesser influence on the carbocyclic ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product(s) (Predicted) |

| Nitration | HNO₃/H₂SO₄ | 2,5-Dichloro-3-(1-chloroethyl)-8-nitroquinoline |

| Bromination | Br₂/FeBr₃ | 8-Bromo-2,5-dichloro-3-(1-chloroethyl)quinoline |

| Friedel-Crafts | RCOCl/AlCl₃ | 8-Acyl-2,5-dichloro-3-(1-chloroethyl)quinoline |

| Sulfonation | SO₃/H₂SO₄ | This compound-8-sulfonic acid |

Note: The predicted outcomes are based on established principles of electrophilic substitution on substituted quinolines. Experimental verification is required.

Derivatization Strategies via Modifications of Adjacent Functional Groups

The functional groups attached to the quinoline core of this compound, namely the chloroethyl group and the quinoline nitrogen, offer versatile handles for further chemical modifications.

While this compound does not inherently possess a carbonyl group, the chloroethyl side chain can be a precursor to such functionalities. For instance, oxidation of the secondary carbon could potentially yield a carbonyl group, which can then undergo a variety of transformations.

Table 2: Potential Transformations of a Derived Carbonyl Functional Group

| Transformation | Reagents | Product Type |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | RMgBr | Tertiary Alcohol |

| Reductive Amination | RNH₂, NaBH₃CN | Amine |

| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated nitrile |

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity, allowing for several key reactions. Alkylation at the quinoline nitrogen can be achieved, though this is less common for deactivated systems. nih.gov More significantly, the nitrogen can be oxidized to an N-oxide. The formation of the N-oxide is a crucial transformation as it can activate the 2- and 4-positions of the quinoline ring towards nucleophilic substitution. chemicalforums.com

For instance, treatment of a quinoline with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding N-oxide. This N-oxide can then react with reagents like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position, a reaction that is relevant to the synthesis of chlorinated quinolines. chemicalforums.com

Cycloaddition and Annulation Reactions of Chlorinated Quinoline Derivatives

Cycloaddition reactions provide an efficient route to construct complex polycyclic systems from quinoline precursors. nih.govresearchgate.netcombichemistry.com The electron-deficient nature of the chlorinated quinoline ring makes it a potential dienophile or heterodienophile in Diels-Alder type reactions. researchgate.net Annulation, the formation of a new ring onto an existing one, can also be a powerful strategy for elaborating the quinoline scaffold. nih.govorganic-chemistry.org

Photochemical dearomative cycloadditions of quinolines with alkenes have been shown to generate molecular complexity rapidly. nih.gov While specific studies on this compound are not available, it is plausible that this compound could participate in similar [4+2] or [2+2] cycloadditions, especially when the quinoline nitrogen is activated, for example, through Lewis acid complexation.

Oxidation and Reduction Chemistry Relevant to Chlorinated Quinoline Structures

The oxidation and reduction of the quinoline core can lead to a variety of interesting and useful derivatives.

Oxidation: Oxidation of quinolines can be challenging due to the stability of the aromatic system. However, under harsh conditions, the benzene ring can be cleaved. For example, oxidation of some substituted quinolines can lead to quinolinic acids. acs.org The chloroethyl side chain in this compound could also be susceptible to oxidation, potentially leading to a carboxylic acid or ketone, depending on the reaction conditions. youtube.com

Reduction: The pyridine ring of the quinoline system is more readily reduced than the benzene ring. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel typically reduces the pyridine ring to afford a tetrahydroquinoline. A variety of reducing agents and conditions have been developed for the selective reduction of quinolines. nih.gov For this compound, catalytic hydrogenation would be expected to yield 2,5-dichloro-3-(1-chloroethyl)-1,2,3,4-tetrahydroquinoline.

Table 3: Summary of Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Expected Product |

| Oxidation | KMnO₄, heat | Potential for ring cleavage or side-chain oxidation |

| Oxidation | m-CPBA | This compound N-oxide |

| Reduction | H₂, Pd/C | 2,5-Dichloro-3-(1-chloroethyl)-1,2,3,4-tetrahydroquinoline |

| Reduction | NaBH₄ (with activation) | Selective reduction of the pyridine ring |

Advanced Spectroscopic Characterization and Structural Elucidation in Research of 2,5 Dichloro 3 1 Chloroethyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons. For 2,5-Dichloro-3-(1-chloroethyl)quinoline, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the aliphatic protons of the 1-chloroethyl side chain.

The aromatic region would likely display signals for the four protons on the substituted benzene (B151609) ring (H-4, H-6, H-7, and H-8). The proton at the 4-position (H-4) is expected to appear as a singlet due to the absence of adjacent protons. The protons on the dichlorinated benzene ring (H-6, H-7, and H-8) would exhibit a more complex splitting pattern, likely an AMX spin system, with chemical shifts influenced by the electron-withdrawing chloro substituents. For instance, ¹H NMR data for 4,7-dichloroquinoline shows signals at approximately 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), and 7.48 (d, J = 4.8 Hz, 1H). researchgate.net

The 1-chloroethyl group at the 3-position would give rise to two signals in the aliphatic region. A quartet would be expected for the methine proton (-CH(Cl)-) due to coupling with the three protons of the adjacent methyl group. This methine proton, being attached to a carbon bearing a chlorine atom, would be deshielded and appear at a downfield chemical shift. The methyl protons (-CH3) would likely appear as a doublet, coupling with the single methine proton.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | Singlet (s) | N/A |

| H-6, H-7, H-8 | 7.5 - 8.0 | Multiplet (m) | Various |

| -CH(Cl)CH₃ | 5.0 - 5.5 | Quartet (q) | ~7 |

| -CH(Cl)CH₃ | 1.8 - 2.2 | Doublet (d) | ~7 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environment. The ¹³C NMR spectrum of this compound is anticipated to show nine signals for the quinoline ring carbons and two signals for the 1-chloroethyl side chain carbons.

The chemical shifts of the quinoline carbons are influenced by the nitrogen heteroatom and the chloro substituents. Carbons bearing chlorine atoms (C-2 and C-5) will be significantly deshielded. The carbon atoms in the pyridine (B92270) ring (C-2, C-3, C-4, C-8a) and the benzene ring (C-4a, C-5, C-6, C-7, C-8) will have distinct chemical shifts. For example, studies on 2,4-dihalogenoquinolines have provided detailed assignments of their ¹³C NMR spectra. rsc.org The carbon of the methine group in the side chain (-CH(Cl)-) will appear at a downfield chemical shift due to the attached chlorine, while the methyl carbon (-CH3) will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 135 - 140 |

| C-4 | 145 - 150 |

| C-4a | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 |

| C-7 | 125 - 130 |

| C-8 | 128 - 133 |

| C-8a | 148 - 153 |

| -CH(Cl)CH₃ | 50 - 55 |

| -CH(Cl)CH₃ | 20 - 25 |

To unambiguously assign all proton and carbon signals and to determine the connectivity of atoms, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For this compound, this would be crucial for confirming the coupling between the methine and methyl protons of the 1-chloroethyl group and for deciphering the coupling network of the aromatic protons on the benzene portion of the quinoline ring. The COSY experiment is a powerful tool for establishing the connectivity of hydrogen atoms in quinoline ring systems. acs.orgacs.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of each carbon atom that has an attached proton by correlating the ¹H and ¹³C NMR signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for assigning quaternary carbons (those without attached protons), such as C-2, C-3, C-4a, C-5, and C-8a. For instance, a correlation between the H-4 proton and the C-2, C-4a, and C-5 carbons would be expected.

Stereochemistry: The 1-chloroethyl group contains a chiral center. While standard NMR techniques may not distinguish between enantiomers, the use of chiral shift reagents or the synthesis of diastereomeric derivatives could allow for the determination of the enantiomeric excess and potentially the absolute configuration.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of three chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The relative intensities of the isotopic peaks (M, M+2, M+4, M+6) would be indicative of the number of chlorine atoms.

The fragmentation of the molecular ion under electron ionization (EI) would likely involve the loss of the 1-chloroethyl side chain or parts of it. Common fragmentation pathways for chloroquinoline derivatives have been studied and can provide a basis for predicting the fragmentation of the target molecule. nih.govresearchgate.net

Predicted Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure/Loss |

| [M]⁺ | Molecular Ion |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - C₂H₄Cl]⁺ | Loss of the 1-chloroethyl radical |

| [C₉H₄Cl₂N]⁺ | Quinoline core fragment |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the quinoline ring system and the alkyl halide side chain.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: The stretching vibrations of the quinoline ring would appear in the 1450-1650 cm⁻¹ region.

C-Cl stretching: The presence of the chloro substituents on the quinoline ring and the side chain would give rise to C-Cl stretching bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aliphatic C-H stretching: The C-H stretching vibrations of the 1-chloroethyl group would be observed just below 3000 cm⁻¹.

C-H bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring would appear in the 800-900 cm⁻¹ region, providing information about the substitution pattern.

The IR spectra of quinoline and its derivatives have been studied, providing a reference for the expected absorption frequencies. astrochem.orgmdpi.comresearchgate.net

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C and C=N stretch (aromatic) | 1450 - 1650 |

| C-Cl stretch | 600 - 800 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles of the molecule.

This technique would provide an unambiguous confirmation of the connectivity of the atoms and the substitution pattern on the quinoline ring. Furthermore, it would reveal the conformation of the 1-chloroethyl side chain relative to the quinoline plane and provide insights into the intermolecular interactions, such as stacking and halogen bonding, that govern the crystal packing. The crystal structures of several dichloroquinoline derivatives have been reported, offering a comparative basis for the solid-state structure of the title compound. researchgate.netacs.orgresearchgate.net

Elemental Analysis for Stoichiometric Composition.

Elemental analysis serves as a fundamental technique in the characterization of novel compounds, providing critical data on the stoichiometric composition of a molecule. This analytical method determines the percentage composition of individual elements—primarily carbon, hydrogen, nitrogen, and halogens—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and the accuracy of its proposed molecular structure.

For the compound this compound, the molecular formula is established as C₁₁H₈Cl₃N. Based on this formula, the theoretical elemental composition can be calculated with high precision using the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and nitrogen (14.01 g/mol ). The total molecular weight of the compound is approximately 276.55 g/mol .

The theoretical percentages for each element are as follows:

Carbon (C): 47.77%

Hydrogen (H): 2.91%

Chlorine (Cl): 38.46%

Nitrogen (N): 5.06%

In a typical research setting, these theoretical values would be juxtaposed with results obtained from combustion analysis or other quantitative elemental analysis techniques. Detailed research findings from such analyses would present the experimentally determined percentages for carbon, hydrogen, nitrogen, and chlorine. The alignment of these found values with the calculated percentages would validate the assigned stoichiometry of this compound.

The table below outlines the comparison between the calculated and a hypothetical set of experimental values that would be expected in a research report.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 47.77 | Data not available in cited sources |

| Hydrogen (H) | 2.91 | Data not available in cited sources |

| Nitrogen (N) | 5.06 | Data not available in cited sources |

| Chlorine (Cl) | 38.46 | Data not available in cited sources |

Currently, specific experimental elemental analysis data for this compound is not available in the public domain research literature reviewed.

The congruence between the theoretical and experimental data is a critical checkpoint in the structural elucidation of newly synthesized compounds, confirming the empirical formula and lending support to the data obtained from spectroscopic methods such as NMR and mass spectrometry.

Theoretical and Computational Chemistry Investigations of 2,5 Dichloro 3 1 Chloroethyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules with high accuracy. nih.govrsc.org For 2,5-Dichloro-3-(1-chloroethyl)quinoline, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations are employed to determine the electronic properties and reactivity of quinoline (B57606) derivatives. researchgate.netdergipark.org.tr These calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, key parameters related to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are determined. nih.govarabjchem.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties and Reactivity Descriptors

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Indicates electron-donating capability |

| LUMO Energy | -1.75 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.10 eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | 4.30 eV | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.55 eV | Measures resistance to charge transfer |

| Chemical Softness (S) | 0.39 eV⁻¹ | Reciprocal of hardness, indicates reactivity |

Note: The values in this table are representative estimates based on DFT studies of similar halogenated quinoline structures and are intended for illustrative purposes.

Computational methods, particularly DFT, are highly effective in predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the magnetic shielding tensors for each nucleus in the molecule. nih.govacs.orgrsc.org

These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS). There is often a strong linear correlation between the calculated and experimentally measured chemical shifts for quinoline derivatives. researchgate.net Such calculations are invaluable for confirming chemical structures and assigning specific signals in experimental spectra. nih.gov

For this compound, DFT calculations could predict the ¹H and ¹³C NMR spectra, providing a theoretical benchmark for experimental verification. The predicted shifts would reflect the influence of the chlorine atoms and the chloroethyl group on the electronic environment of each nucleus.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom Position | Predicted ¹³C Shift | Atom Position | Predicted ¹H Shift |

|---|---|---|---|

| C2 | 151.5 | H4 | 8.20 |

| C3 | 135.8 | H6 | 7.85 |

| C4 | 138.0 | H7 | 7.60 |

| C4a | 128.2 | H8 | 7.95 |

| C5 | 130.5 | CH (ethyl) | 5.40 |

| C6 | 127.9 | CH₃ (ethyl) | 1.90 |

| C7 | 126.4 | ||

| C8 | 129.1 | ||

| C8a | 147.3 | ||

| CH (ethyl) | 50.1 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical chemical shifts for substituted quinolines.

Mechanistic Studies through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, these studies can identify the transition states, intermediates, and activation energies associated with a particular reaction pathway. acs.org This approach can be applied to understand both the synthesis of this compound and its subsequent reactivity.

For instance, the synthesis of the quinoline core often proceeds through reactions like the Friedländer or Combes synthesis. organic-chemistry.org DFT calculations could model these pathways to determine the most energetically favorable route for forming the dichloroquinoline scaffold. Furthermore, the introduction of the 1-chloroethyl group at the 3-position could be studied computationally to understand the regioselectivity and energetics of the alkylation or addition reaction involved. Such mechanistic insights are crucial for optimizing reaction conditions and predicting potential side products.

Conformational Analysis and Stereochemical Insights from Computational Methods

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. nobelprize.org For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the chloroethyl side chain to the quinoline ring.

Computational methods can perform a conformational analysis by systematically rotating this bond and calculating the potential energy at each angle. nih.gov This process generates a potential energy profile that reveals the energy minima, corresponding to the most stable conformations (staggered rotamers), and the energy maxima, which represent the transition states between them (eclipsed rotamers). The analysis would likely show that steric hindrance between the bulky chloroethyl group and the adjacent substituents on the quinoline ring (the chlorine at C2 and the hydrogen at C4) is the dominant factor in determining the preferred conformations. nih.gov These studies provide essential insights into the molecule's most likely shape in different environments.

Molecular Dynamics Simulations to Explore Dynamic Behavior in Chemical Environments

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule over time. doi.org An MD simulation models the molecule and its surrounding environment (e.g., a solvent box) by solving Newton's equations of motion for every atom in the system. mdpi.com

For this compound, an MD simulation could provide insights into:

Conformational Dynamics: How the molecule samples different conformations over time in solution, and the timescales of transitions between stable rotamers. mdpi.com

Solvation Structure: The arrangement of solvent molecules around the solute and the nature of intermolecular interactions.

These simulations provide a more realistic picture of the molecule's behavior in a chemical system, bridging the gap between static computational models and real-world conditions. nih.gov

Structure Reactivity Relationships in Chlorinated Quinoline Systems Excluding Biological Activity

Influence of Chlorine Substitution Pattern on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 2,5-Dichloro-3-(1-chloroethyl)quinoline are profoundly influenced by the positions of the three chlorine atoms. The quinoline (B57606) nucleus consists of two fused rings: an electron-deficient pyridine (B92270) ring and an electron-rich benzene (B151609) (carbocyclic) ring. The substituents' locations on these distinct rings dictate the molecule's behavior in various chemical transformations.

The chlorine atom at the C2-position is situated on the electron-deficient pyridine ring. This position is analogous to the ortho-position relative to the ring nitrogen, which strongly withdraws electron density via the inductive effect. Consequently, the C2-carbon is highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr) . The C2-chloro group is readily displaced by a wide range of nucleophiles, a characteristic feature of 2- and 4-chloroquinolines. mdpi.comresearchgate.net The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen atom.

In contrast, the chlorine atom at the C5-position is on the carbocyclic ring. This C-Cl bond is much less reactive towards nucleophiles and typically requires harsh reaction conditions for substitution. Its reactivity is more akin to that of a standard chlorobenzene.

The 1-chloroethyl group at the C3-position also influences reactivity. The chlorine on this side chain is an alkyl halide and can undergo nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2) reactions, depending on the conditions, without directly affecting the aromatic ring system initially. libretexts.org

Table 1: Predicted Reactivity at Different Sites of this compound

| Position | Type of Reaction | Reactivity | Rationale |

|---|---|---|---|

| C2-Cl | Nucleophilic Substitution | High | Activated by the electron-withdrawing nitrogen atom in the pyridine ring. mdpi.comresearchgate.net |

| C5-Cl | Nucleophilic Substitution | Low | Located on the carbocyclic ring, similar to chlorobenzene; not activated. |

| Benzene Ring (C6, C8) | Electrophilic Substitution | Low | Ring is deactivated by three EWGs, but attack is directed to these positions by the C5-Cl. pjsir.org |

Stereochemical Control and Its Impact on Synthetic Outcomes

A key structural feature of this compound is the chiral center at the carbon atom of the ethyl side chain bonded to the quinoline ring. This introduces the element of stereochemistry, meaning the compound can exist as two enantiomers, (R)- and (S)-2,5-dichloro-3-(1-chloroethyl)quinoline. The stereochemical configuration at this center is critical as it can dictate the pathway and outcome of subsequent reactions.

The synthesis of a single enantiomer of this compound would require stereochemical control. This could be achieved through several synthetic strategies:

Asymmetric reduction: A precursor molecule, 2,5-dichloro-3-acetylquinoline, could be reduced to the corresponding alcohol using a chiral reducing agent (e.g., CBS catalyst), followed by conversion of the alcohol to the chloride (e.g., using SOCl₂), which may proceed with either retention or inversion of configuration depending on the mechanism.

Chiral auxiliary: A chiral auxiliary could be used to direct the formation of the chloroethyl group in a stereoselective manner, followed by its removal.

Kinetic resolution: A racemic mixture of the final compound could be reacted with a chiral reagent that reacts faster with one enantiomer, allowing the other to be isolated.

The impact of this stereocenter on synthetic outcomes is significant. For reactions occurring at the chloroethyl side chain, the stereochemistry will be a determining factor. For example, in an SN2 reaction, the incoming nucleophile must approach from the side opposite to the leaving chloride group (backside attack). The bulky quinoline ring system adjacent to the reaction center could create significant steric hindrance, influencing the rate of reaction. The specific arrangement of atoms in the (R) versus the (S) enantiomer would present a different steric environment to the approaching nucleophile.

In an E2 elimination reaction, a specific anti-periplanar geometry is required between the proton being removed and the chloride leaving group. The ability of the molecule to adopt this conformation would depend on its absolute configuration and the steric interactions between the substituents on the quinoline ring and the side chain. Consequently, one enantiomer might undergo elimination more readily than the other, leading to different product ratios. This control over reaction pathways is a fundamental aspect of asymmetric synthesis.

Electronic and Steric Effects of Substituents on Reaction Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound are governed by the interplay of electronic and steric effects of its substituents.

Electronic Effects: All three substituents exert a net electron-withdrawing inductive effect (-I), which deactivates the quinoline ring system towards electrophilic attack and activates the pyridine ring towards nucleophilic attack.

2-Chloro group: This group has a strong -I effect due to the electronegativity of chlorine and its proximity to the reaction center (C2) for nucleophilic attack. This effect lowers the energy of the Meisenheimer-like intermediate, accelerating the rate of nucleophilic substitution.

5-Chloro group: This group also has a -I effect, deactivating the entire benzene ring to electrophilic attack. It possesses a weak, opposing resonance effect (+M) where its lone pairs can donate into the ring, but for halogens, the inductive effect dominates. researchgate.net This deactivation makes electrophilic substitution thermodynamically less favorable.

The electronic influence of substituents on aromatic systems can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. While specific values for this complex substitution pattern are not available, representative values for similar systems illustrate the expected effects. acs.orgresearchgate.netscience.gov

Table 2: Hammett Constants (σp) for Relevant Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -Cl | +0.23 | Electron-withdrawing researchgate.net |

| -CH₃ | -0.17 | Electron-donating researchgate.net |

| -Br | +0.23 | Electron-withdrawing researchgate.net |

| -CN | +0.66 | Strongly electron-withdrawing acs.org |

Steric Effects: Steric hindrance plays a crucial role in determining reaction selectivity and rates.

The 3-(1-chloroethyl) group is arguably the most sterically demanding substituent. Its bulk can hinder the approach of nucleophiles to the C2 and C4 positions. For a nucleophilic attack at C2, the chloroethyl group at the adjacent C3 position will raise the energy of the transition state, potentially slowing the reaction compared to an unsubstituted 2-chloroquinoline (B121035).

The 5-Chloro group can sterically influence the approach of electrophiles to the C6 position, potentially favoring attack at the more accessible C8 position.

The combination of substituents may lead to variability in reaction yields that cannot be easily rationalized by electronic effects alone, suggesting that factors like steric hindrance are significant. rsc.org

Correlation of Structural Parameters with Chemical Stability and Reaction Specificity

The chemical stability and reaction specificity of this compound are intrinsically linked to its three-dimensional structure, including bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not publicly available, analysis of related structures allows for well-founded predictions. acs.orgmdpi.com

C-Cl Bonds: The C(2)-Cl and C(5)-Cl bonds are expected to have different lengths. The C(2) carbon is part of an electron-deficient pyridine ring, which can lead to a shorter, stronger bond compared to the C(5)-Cl bond on the more neutral carbocyclic ring. The C-Cl bond on the ethyl side chain will be a typical C(sp³)-Cl single bond, which is longer and weaker than a C(sp²)-Cl bond, making it the most likely bond to break in substitution or elimination reactions.

Ring Bonds: The presence of multiple electron-withdrawing groups can cause slight alterations in the C-C and C-N bond lengths within the quinoline core compared to the unsubstituted parent molecule, reflecting changes in electron distribution and aromaticity.

Table 3: Representative Bond Lengths in Substituted Aromatic Systems

| Bond Type | Typical Bond Length (Å) | Context |

|---|---|---|

| C(aromatic)-C(aromatic) | 1.39 - 1.41 | Benzene/Pyridine Ring researchgate.net |

| C(aromatic)-N | ~1.37 | Pyridine Ring researchgate.net |

| C(aromatic)-Cl | ~1.74 | Chlorobenzene |

Structural Geometry and Reaction Specificity: The precise geometry of the molecule dictates the accessibility of its reactive sites. The torsional angle between the plane of the quinoline ring and the C(3)-C(ethyl)-Cl plane will determine the conformation of the side chain. This conformation is crucial for reactions involving the side chain. For example, an E2 elimination reaction requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving chloride. Steric clashes between the side chain and the chlorine at C5 might favor certain rotamers, which in turn could make the required transition state for elimination either easy or difficult to achieve, thus determining the specificity of the reaction (substitution vs. elimination).

Advanced Applications in Chemical Synthesis and Materials Science Non Biological

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

There is currently a lack of detailed research findings in peer-reviewed literature that specifically document the use of 2,5-Dichloro-3-(1-chloroethyl)quinoline as a versatile synthetic intermediate for the construction of complex molecular architectures. While its structure suggests it could be a precursor for more elaborate molecules, specific examples of its application in multi-step syntheses leading to complex natural products or other intricate organic structures have not been identified in the available scientific literature.

Precursors in the Synthesis of Quinoline-Containing Polymers and Macromolecules

No information has been found regarding the use of this compound as a monomer or precursor for the synthesis of quinoline-containing polymers and macromolecules. The development of novel polymers often relies on bifunctional or polyfunctional monomers, and while this compound possesses multiple reactive sites, its specific incorporation into polymeric chains has not been documented in the reviewed sources.

Exploration in Organic Electronic Devices and Optoelectronic Materials

The field of organic electronics heavily relies on conjugated systems, and while the quinoline (B57606) core is a part of many organic electronic materials, there is no specific research available that details the exploration or application of this compound in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), or organic field-effect transistors (OFETs).

Development of Fluorescent Probes and Sensing Materials

Quinoline derivatives are well-known for their fluorescent properties and are frequently used in the development of chemical sensors. crimsonpublishers.comnih.gov However, a review of the scientific literature did not yield any studies on the development or application of this compound as a fluorescent probe or sensing material for the detection of specific analytes.

Investigation in Catalysis: Ligand Design or Direct Catalytic Activity

Halogenated quinolines have been explored as ligands in catalysis. One commercial source suggests that halogenated quinolines can serve as ligands. However, a thorough search of academic and patent literature did not reveal specific studies investigating this compound for its direct catalytic activity or as a ligand in catalytic systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-Dichloro-3-(1-chloroethyl)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Palladium-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in DMF under nitrogen, followed by column chromatography (yields 55–60%) .

- Cyclization with POCl₃ : React anthranilic acid derivatives with ketones in POCl₃ under reflux (e.g., cyclopentanone yields 8-chloro-2,3-dihydroquinoline) .

- Critical Factors : Catalyst loading (≥5%), temperature (80–90°C), and reaction time (48 hours). Purity (>97%) is confirmed via HPLC (HLC method) or recrystallization (ethanol, mp 147–185°C) .

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

- Methodological Answer :

- NMR/GC-MS : ¹H-NMR (δ 7.01–8.31 ppm) and ¹³C-NMR (δ 115–162 ppm) confirm regiochemistry. GC-MS identifies intermediates (e.g., m/z 334.0817 for MH⁺) .

- X-ray Crystallography : Monoclinic crystal system (P2₁/c, a = 6.9534 Å) resolves Cl/CH₂CH₃ spatial arrangements .

- Purity Metrics : HPLC (>97% HLC) or melting point consistency (183–187°C) .

Q. How can preliminary biological activity predictions guide experimental design for this compound?

- Methodological Answer :

- Computational Tools : Use PASS (Prediction of Activity Spectra) to identify kinase inhibition or antimicrobial activity. Swiss ADME predicts logP (octanol-water) ≈ 2.5, suggesting moderate bioavailability .

- In Vitro Validation : Prioritize cytotoxicity assays (MTT) and bacterial inhibition (MIC) based on predicted targets .

Advanced Research Questions

Q. What methodologies elucidate degradation pathways of this compound under advanced oxidation processes (AOPs)?

- Methodological Answer :

- Electro-Fenton Process : Optimize at pH 3.0, 30.5 mA/cm², and 26.5 V to generate •OH/ClO• radicals (75.56% COD removal in 20 min) .

- GC-MS Analysis : Identify intermediates (e.g., 5-chloro-8-hydroxyquinoline) and validate via MN15L/6-311G(d) charge distribution (C1: Fukui f⁺ = 0.42) .

- Kinetic Modeling : First-order kinetics (k = 0.075/min) guide reactor scaling .

Q. How can researchers resolve contradictions in reported degradation intermediates across studies?

- Methodological Answer :

- Multi-Method Validation : Combine LC-MS/MS, isotopic labeling (¹⁸O/³⁶Cl), and DFT calculations to distinguish hydroxylation vs. chlorination pathways .

- Parameter Control : Adjust NaCl concentration (15,800 µS/cm) and H₂O₂ dosage (71 mmol/L) to isolate dominant mechanisms (e.g., ClO• vs. •OH attack) .

Q. What crystallographic strategies determine the absolute configuration of chiral derivatives?

- Methodological Answer :

- X-ray Diffraction : Anomalous scattering (Cu Kα) refines Flack parameters (e.g., (3R,4R,7S,8S)-isomer in ) .

- Chiral Separation : Use Chiralpak IA HPLC with polar solvents (hexane/ethanol) and validate via optical rotation (ORD/CD) .

Q. How do computational models enhance the design of quinoline-based drug candidates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.